molecular formula C6H7BrN2S B13983391 5-Bromo-2-(methylthio)pyridin-3-amine

5-Bromo-2-(methylthio)pyridin-3-amine

Cat. No.: B13983391
M. Wt: 219.10 g/mol
InChI Key: FTCRQFOWUPVTHA-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)-3-pyridinamine is an organic compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and an amino group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-3-pyridinamine typically involves the bromination of 2-(methylthio)-3-pyridinamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(methylthio)-3-pyridinamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Types of Reactions:

    Oxidation: 5-Bromo-2-(methylthio)-3-pyridinamine can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the amino group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed:

    Oxidation: 5-Bromo-2-(methylsulfinyl)-3-pyridinamine, 5-Bromo-2-(methylsulfonyl)-3-pyridinamine.

    Reduction: 2-(Methylthio)-3-pyridinamine, 5-Bromo-2-(methylthio)-3-pyridine.

    Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(methylthio)-3-pyridinamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role as a building block in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of materials with specific electronic or optical properties, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)-3-pyridinamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    2-(Methylthio)-3-pyridinamine: Lacks the bromine atom at the 5th position.

    5-Bromo-2-(methylsulfinyl)-3-pyridinamine: Oxidized form with a sulfinyl group instead of a methylthio group.

Uniqueness: 5-Bromo-2-(methylthio)-3-pyridinamine is unique due to the combination of its bromine, methylthio, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C6H7BrN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3

InChI Key

FTCRQFOWUPVTHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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